Apigenin 7-O-glucuronide

Catalog No.
S627632
CAS No.
29741-09-1
M.F
C21H18O11
M. Wt
446.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apigenin 7-O-glucuronide

CAS Number

29741-09-1

Product Name

Apigenin 7-O-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid

Molecular Formula

C21H18O11

Molecular Weight

446.4 g/mol

InChI

InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1

InChI Key

JBFOLLJCGUCDQP-ZFORQUDYSA-N

SMILES

Array

Synonyms

apigenin-7-O-beta-D-glucuronide, apigenin-7-O-glucuronide

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O

The exact mass of the compound Apigenin 7-glucuronide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Apigenin - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Apigenin 7-O-glucuronide is a major phase II circulating metabolite of the dietary flavonoid apigenin, characterized by the conjugation of a glucuronic acid moiety at the C7-position. In scientific procurement, it is primarily sourced as a high-purity analytical reference standard for pharmacokinetic (PK) profiling, metabolic tracking, and LC-MS/MS bioanalysis [1]. Beyond its role as a biomarker for flavonoid consumption, this compound exhibits significantly enhanced polarity and distinct biological target engagement compared to its parent aglycone. Industrial and academic buyers prioritize this specific metabolite for advanced formulation studies, where its unique gastrointestinal stability and prodrug potential are leveraged to overcome the inherent bioavailability limitations of raw apigenin [2].

Substituting apigenin 7-O-glucuronide with its parent aglycone (apigenin) or alternative glycosides (such as apigenin 7-O-glucoside) fundamentally compromises experimental integrity and formulation efficacy. Apigenin is notoriously limited by poor aqueous solubility and extensive intestinal first-pass metabolism, resulting in an oral bioavailability of less than 1% [1]. In contrast, apigenin 7-O-glucuronide acts as the primary systemic transport form, demonstrating superior stability in simulated intestinal fluids and yielding markedly higher systemic exposure when administered directly. Furthermore, the glucuronide moiety confers distinct binding affinities; for example, the aglycone is completely inactive against several key matrix metalloproteinases (MMPs), whereas the glucuronide exhibits potent, quantifiable inhibition [2]. Consequently, using the aglycone as a proxy fails to accurately model in vivo pharmacokinetics or replicate the specific target engagement of the phase II metabolite.

Enhanced Systemic Exposure and Pharmacokinetic Superiority

Apigenin suffers from extremely low oral bioavailability due to extensive intestinal first-pass metabolism. When apigenin 7-O-glucuronide is administered orally, it acts as a highly effective natural prodrug, significantly increasing the systemic exposure of the active compound compared to administering the parent aglycone directly [1].

Evidence DimensionSystemic exposure (AUC and Cmax) of apigenin
Target Compound DataYields a 14.3-fold higher AUC and 2.62-fold higher Cmax of apigenin upon oral administration
Comparator Or BaselineApigenin aglycone (yields very low oral bioavailability, F = 0.708%)
Quantified Difference14.3-fold increase in AUC and 2.62-fold increase in Cmax
ConditionsIn vivo rat model, oral administration

Procuring the glucuronide form is critical for formulation scientists aiming to overcome the inherent bioavailability limitations of apigenin in therapeutic or nutraceutical development.

Superior Stability in Simulated Intestinal Fluid

The structural addition of the glucuronic acid moiety at the C7 position provides a robust shield against rapid degradation in the gastrointestinal tract, a major limiting factor for the parent compound. In comparative stability assays, apigenin 7-O-glucuronide demonstrated extended stability, whereas apigenin degraded rapidly [1].

Evidence DimensionStability in simulated intestinal fluid
Target Compound DataRemained stable for 24 hours
Comparator Or BaselineApigenin aglycone (exhibited poor stability and rapid degradation)
Quantified Difference>24-hour stability retention vs. rapid structural degradation
ConditionsIn vitro simulated intestinal fluid assay

This extended stability is essential for researchers designing oral delivery systems or conducting accurate in vitro-to-in vivo extrapolation (IVIVE) models.

Targeted Inhibition of Matrix Metalloproteinases (MMPs)

The conjugation of the glucuronide moiety significantly alters target binding affinity. While the parent aglycone (apigenin) is inactive against specific MMPs, apigenin 7-O-glucuronide demonstrates potent and quantifiable inhibition, particularly against MMP-13, due to better anchoring in the active site provided by the glycoside/glucuronide moiety [1].

Evidence DimensionIC50 values for MMP inhibition
Target Compound DataIC50 of 0.27 μM for MMP-13, 12.87 μM for MMP-3, and 22.39 μM for MMP-8
Comparator Or BaselineApigenin aglycone (inactive on MMP-1, MMP-3, and MMP-8)
Quantified DifferenceTransition from inactive (aglycone) to highly active (IC50 = 0.27 μM for MMP-13)
ConditionsIn vitro fluorimetric assay

Buyers screening for specific MMP inhibitors must procure the glucuronide conjugate, as the aglycone fails to engage these specific enzymatic targets.

Pharmacokinetic Reference Standards and Metabolite Tracking

Because apigenin 7-O-glucuronide is the primary circulating phase II metabolite of apigenin, it is the indispensable reference standard for quantifying dietary flavonoid uptake, tracking in vivo metabolic conversion, and validating LC-MS/MS bioanalytical methods [1].

Oral Bioavailability Enhancement and Prodrug Formulation

Given its ability to yield a 14.3-fold increase in systemic apigenin exposure (AUC) compared to the parent aglycone, apigenin 7-O-glucuronide is highly valuable for formulation scientists developing natural prodrug strategies to overcome the extensive intestinal first-pass metabolism of flavonoids[1].

Targeted Matrix Metalloproteinase (MMP) Inhibitor Screening

Since the glucuronide moiety is required for anchoring into the active sites of specific MMPs (such as MMP-13, where it shows an IC50 of 0.27 μM), this compound is the required selection for in vitro assays and structural-activity relationship (SAR) studies targeting MMP-driven pathologies, where the parent aglycone is inactive [2].

XLogP3

0.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

446.08491139 Da

Monoisotopic Mass

446.08491139 Da

Heavy Atom Count

32

UNII

2CQ5KB3CH0

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29741-09-1

Wikipedia

Apigenin 7-glucuronide

Dates

Last modified: 08-15-2023

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